Diprop-2-yn-1-yl methylphosphonate
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Overview
Description
Diprop-2-yn-1-yl methylphosphonate is an organic compound with the molecular formula C7H9O3P It is a member of the phosphonate family, which are compounds containing a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diprop-2-yn-1-yl methylphosphonate can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Diprop-2-yn-1-yl methylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phosphonate esters .
Scientific Research Applications
Diprop-2-yn-1-yl methylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which diprop-2-yn-1-yl methylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. The pathways involved in its mechanism of action include energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl methylphosphonate
- Dimethyl methylphosphonate
- Diphenyl methylphosphonate
Uniqueness
Diprop-2-yn-1-yl methylphosphonate is unique due to its propargyl group, which imparts distinct chemical reactivity compared to other phosphonates. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
79288-98-5 |
---|---|
Molecular Formula |
C7H9O3P |
Molecular Weight |
172.12 g/mol |
IUPAC Name |
3-[methyl(prop-2-ynoxy)phosphoryl]oxyprop-1-yne |
InChI |
InChI=1S/C7H9O3P/c1-4-6-9-11(3,8)10-7-5-2/h1-2H,6-7H2,3H3 |
InChI Key |
QYFPVQVOQJVLOX-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(OCC#C)OCC#C |
Origin of Product |
United States |
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